Spiro[3.5]nonane-2-carboxylic acid
Overview
Description
Spiro[3.5]nonane-2-carboxylic acid: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound has the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.24 g/mol . The spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the radical cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the radical cyclization process to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Spiro[3.5]nonane-2-carboxylic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of spiro[3.5]nonane-2-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its effects in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane: Another spirocyclic compound with a larger ring structure.
Spiro[5.5]undecane: Features an even larger ring system, providing different chemical properties.
Spiropentane: A smaller spirocyclic compound with distinct reactivity.
Uniqueness
Spiro[3.5]nonane-2-carboxylic acid is unique due to its specific ring size and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of diverse spirocyclic derivatives and for exploring novel chemical and biological applications .
Properties
IUPAC Name |
spiro[3.5]nonane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h8H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTIIAGNMRDTCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92015-84-4 | |
Record name | spiro[3.5]nonane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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